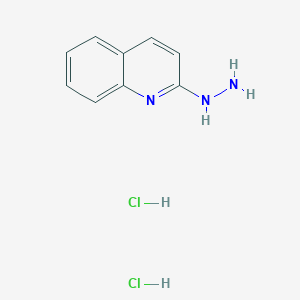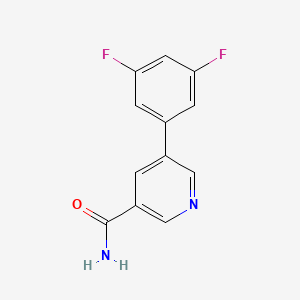
2-Hydrazinylquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinylquinoline dihydrochloride is a chemical compound with the molecular formula C9H9N3·2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydrazinylquinoline dihydrochloride can be synthesized through the reaction of quinoline with hydrazine hydrate. The reaction typically involves heating quinoline with an excess of hydrazine hydrate under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and reaction time, can be optimized to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale preparation. Industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinylquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydrazone derivatives, and other quinoline-based compounds .
Aplicaciones Científicas De Investigación
2-Hydrazinylquinoline dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Hydrazinylquinoline dihydrochloride involves its interaction with various molecular targets and pathways. It acts as a derivatization agent by forming Schiff bases with carbonyl compounds, which enhances the detection and analysis of these compounds in biological samples. The formation of these derivatives allows for more accurate and sensitive analysis using techniques such as LC-MS .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinoquinoline: A closely related compound with similar chemical properties and applications.
Quinoline: The parent compound from which 2-Hydrazinylquinoline dihydrochloride is derived.
Hydrazine: A simple hydrazine derivative with similar reactivity.
Uniqueness
This compound is unique due to its ability to form stable derivatives with carbonyl compounds, making it particularly useful in analytical chemistry and metabolic studies. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Propiedades
Fórmula molecular |
C9H11Cl2N3 |
|---|---|
Peso molecular |
232.11 g/mol |
Nombre IUPAC |
quinolin-2-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-9-6-5-7-3-1-2-4-8(7)11-9;;/h1-6H,10H2,(H,11,12);2*1H |
Clave InChI |
FYFXUZRJDDDKKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)



![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)
![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)


![4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)

